4-chloro-N,3-dimethylbenzenesulfonamide
Description
Properties
Molecular Formula |
C8H10ClNO2S |
|---|---|
Molecular Weight |
219.683 |
IUPAC Name |
4-chloro-N,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 |
InChI Key |
AHVAJUFYDKIYFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituent type (electron-withdrawing vs. electron-donating), position, and additional functional groups. Below is a comparative analysis:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (NO₂): Increase electrophilicity of the sulfonamide sulfur, enhancing reactivity in nucleophilic substitutions (e.g., 2c reacting with benzenethiol to form thioethers) .
- Lipophilic substituents (thioethers, naphthyl) : Improve membrane permeability, as seen in derivatives like compound 13 (naphthalen-1-ylmethylthio group) .
- Crystal packing : Analogues like 4-chloro-N-(2-methylbenzoyl)benzenesulfonamide exhibit intermolecular hydrogen bonds (N-H···O), stabilizing their solid-state structures .
Pharmacological and Industrial Relevance
- Mefruside: A disulfonamide diuretic, highlighting the importance of sulfonamide positioning (1,3-disubstitution vs. monosubstitution in the target compound) for biological activity .
- Material science : Crystalline analogs (e.g., ) are studied for their supramolecular architectures, relevant to drug formulation .
Q & A
Q. What are the standard synthetic protocols for preparing 4-chloro-N,3-dimethylbenzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with 3-methylaniline derivatives under basic conditions. Key steps include:
- Reagent choice : Triethylamine or pyridine is used to neutralize HCl byproducts, enhancing reaction efficiency .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is employed for solubility and stability .
- Temperature control : Reactions are often conducted at room temperature to minimize side reactions .
- Purification : Recrystallization or column chromatography ensures high purity (>95%), validated by HPLC and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- NMR spectroscopy : Analyze - and -NMR to confirm sulfonamide bond formation (e.g., sulfonyl S=O peaks at ~1350 cm in IR) and methyl/chloro substituents .
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .
Q. What are the primary biological targets of sulfonamide derivatives like 4-chloro-N,3-dimethylbenzenesulfonamide?
Sulfonamides commonly inhibit enzymes like carbonic anhydrase or dihydrofolate reductase. For this compound:
- Enzyme assays : Test inhibition kinetics (IC) using fluorogenic substrates or spectrophotometric methods .
- Cellular studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell densities) to rule out experimental variability .
- Structural analogs : Synthesize derivatives to isolate the role of the chloro and methyl groups in activity .
- Computational modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., COX-2 or bacterial enzymes) .
Q. What strategies improve reaction yields in sulfonamide coupling steps?
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
- Solvent screening : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance nucleophilicity of the amine .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .
- SAR studies : Modify the chloro substituent’s position or replace it with trifluoromethyl to assess impact on potency and selectivity .
Q. What methodologies are effective in analyzing degradation products under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions .
- LC-MS/MS : Identify degradation products via fragmentation patterns and compare with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
